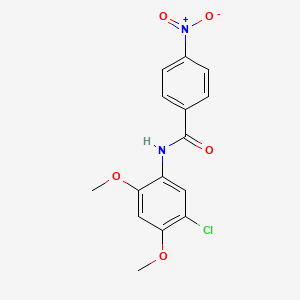

N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

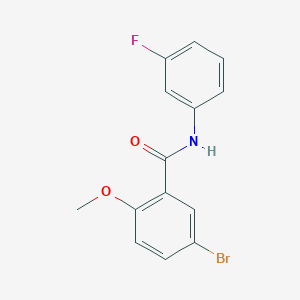

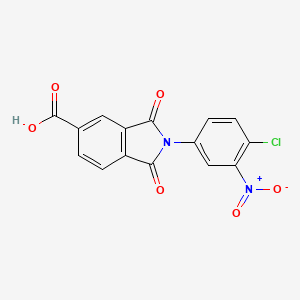

“N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide” is a chemical compound. The name suggests that it contains a benzamide group, which is a common functional group in pharmaceutical drugs . It also contains a nitro group, which is often used in explosives and pharmaceuticals, and a chloro group, which is used in many organic compounds .

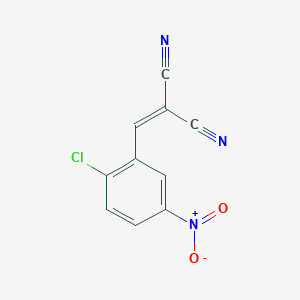

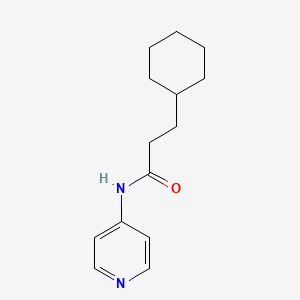

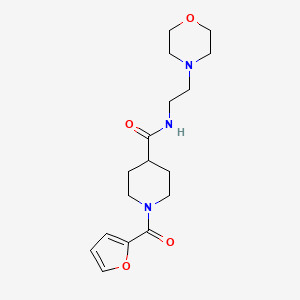

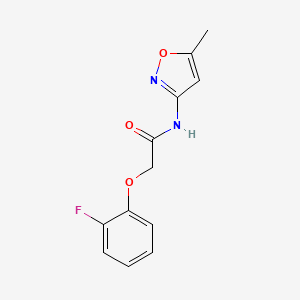

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and nitro groups .Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorine atom could be substituted with another group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications

Allosteric Modulation of Nicotinic Receptors

This compound has been identified as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). It can induce conformational changes in the extracellular ligand-binding domain of these receptors, which are implicated in various neuropsychiatric disorders . This application is crucial for developing targeted therapies for conditions like nicotine addiction, Alzheimer’s disease, schizophrenia, and depression.

Drug Development and Therapeutic Intervention

The ability of this compound to modulate nAChRs also positions it as a potential candidate for drug development. Understanding its molecular mechanisms can lead to the creation of new drugs that enhance receptor activation, offering a pathway for therapeutic intervention in diseases associated with nAChRs .

Study of Receptor Desensitization

Research has shown that the compound can interfere with receptor desensitization, a process that diminishes the response to a stimulus over time. This property is particularly relevant in the study of ethanol-induced motor impairment, where the compound has been used to eliminate ethanol modulation of α7 nAChRs .

Molecular Pharmacology

In molecular pharmacology, the compound’s role as a positive allosteric modulator can be used to study the effects of other drugs and substances on the nervous system. It provides a tool to explore the intricate dynamics of receptor activation and signaling pathways .

Neurological Research

The compound’s interaction with nAChRs makes it valuable for neurological research, particularly in understanding the synaptic mechanisms that underlie cognitive functions and memory. It can be used to simulate or inhibit specific neural pathways to observe the resulting effects on behavior and cognition .

Chemical Synthesis and Compound Profiling

As a chemical entity, this compound is part of a collection of rare and unique chemicals used in early discovery research. It serves as a reference point for synthesizing new compounds and profiling their properties for various applications .

Translational Medicine

In translational medicine, the compound’s modulatory effects on nAChRs can be explored to bridge the gap between basic research and clinical applications. It may contribute to the development of diagnostic tools or treatments that can be directly applied to patient care .

Educational Tool in Pharmacology

Lastly, the compound can be used as an educational tool in pharmacology and medicinal chemistry courses. It exemplifies the principles of drug-receptor interactions and the development of allosteric modulators, serving as a practical example for students studying these fields .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-13-8-14(23-2)12(7-11(13)16)17-15(19)9-3-5-10(6-4-9)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVWZDYTMOFFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5308536 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)

![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)